3-Penten-1-ol, 4-methyl-, acetate
Description
Chemical Identity and Classification within Organic Esters
3-Penten-1-ol, 4-methyl-, acetate (B1210297) is classified as an organic ester. Esters are characterized by a carbon atom double-bonded to one oxygen atom and single-bonded to another, which is in turn bonded to another organic group. This compound is specifically an acetate ester, derived from the formal condensation of 4-methyl-3-penten-1-ol and acetic acid.
IUPAC Nomenclature and Common Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-methylpent-3-en-1-yl acetate . This name precisely describes its molecular structure: an acetate group attached to a five-carbon chain (pentane) with a methyl group at the fourth carbon and a double bond starting at the third carbon.
In various chemical databases and commercial listings, it is also known by several synonyms. These include:
3-Penten-1-ol, 4-methyl-, acetate nih.gov
Homoprenyl acetate nih.gov
5-Acetoxy-2-methyl-2-pentene nih.gov
4-Methyl-3-penten-1-yl-acetat nih.gov
Its unique identification is solidified by its CAS Registry Number, which is 929-12-4 . nih.govnist.gov
Molecular Formula and Structural Characteristics
The molecular formula for this compound is C8H14O2 . lookchem.com This indicates that each molecule is composed of eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. Its molecular weight is approximately 142.20 g/mol .
Structurally, the compound features a pentenyl backbone. An acetate group is esterified to the first carbon of this chain. A methyl group is attached to the fourth carbon, and a carbon-carbon double bond is located between the third and fourth carbons.
Table 1: Chemical Identity of 4-methylpent-3-en-1-yl acetate
| Identifier | Value |
|---|---|
| IUPAC Name | 4-methylpent-3-en-1-yl acetate |
| CAS Number | 929-12-4 |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| Common Synonyms | Homoprenyl acetate, 5-Acetoxy-2-methyl-2-pentene |
Historical Context and Evolution of Research Interest
Detailed historical accounts and a clear timeline for the evolution of research interest specifically in this compound are not extensively documented in publicly available scientific literature. The compound is primarily listed in chemical supplier catalogs and databases, which suggests its availability for use in targeted synthetic applications or as a reference compound in analytical studies.
Research interest in this specific ester appears to be modest and highly specialized. In contrast, its precursor, 4-methyl-3-penten-1-ol (also known as homoprenol), has been noted as a plant metabolite, particularly in Aloe arborescens. nih.gov This alcohol has been utilized in the synthesis of more complex molecules, such as tetrahydrofuro[3,2-c]benzothiopyran. chemicalbook.comscbt.com The study of the precursor alcohol in various synthetic contexts implies a potential, albeit not widely published, interest in its derivatives like the acetate form for modulating chemical properties or for use as a building block in organic synthesis.
Interdisciplinary Relevance in Academic Investigations
The interdisciplinary relevance of this compound is not broadly established in major academic publications. However, its classification as an acetate ester of a pentenol derivative places it within fields that study such compounds. Its application is noted as a synthetic building block. lookchem.com
Esters of this nature are often investigated in the fields of flavor and fragrance chemistry, as well as in the study of pheromones, although specific research detailing this compound's role is scarce. The structural similarity to other known biologically active compounds suggests potential for investigation in chemical ecology and related fields. For instance, structurally related compounds are known to be components of insect pheromones, highlighting a potential area for future academic investigation into this specific acetate ester.
Properties
IUPAC Name |
acetic acid;4-methylpent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-6(2)4-3-5-7;1-2(3)4/h4,7H,3,5H2,1-2H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCJQXDGKUWPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCO)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90842234 | |
| Record name | Acetic acid--4-methylpent-3-en-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90842234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929-12-4 | |
| Record name | Acetic acid--4-methylpent-3-en-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90842234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization of 3 Penten 1 Ol, 4 Methyl , Acetate
Esterification Approaches for 3-Penten-1-ol, 4-methyl-, acetate (B1210297)
The most common method for synthesizing 3-Penten-1-ol, 4-methyl-, acetate is through the esterification of its corresponding alcohol, 4-methyl-3-penten-1-ol. This can be achieved via direct reaction with an acetylating agent or through alternative routes that introduce the acetate moiety.
Direct Esterification of 4-Methyl-3-penten-1-ol
Direct esterification, a cornerstone of organic synthesis, is widely applied for the production of acetate esters. This typically involves the reaction of the alcohol with acetic acid or its more reactive derivative, acetic anhydride, often in the presence of an acid catalyst.
Commonly employed acid catalysts include mineral acids like sulfuric acid and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid. These catalysts protonate the carbonyl oxygen of the acetic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 4-methyl-3-penten-1-ol. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed, often through azeotropic distillation.
The choice of catalyst and reaction conditions significantly influences the reaction rate and yield. For instance, in the synthesis of the structurally similar ester, terpinyl acetate, from terpineol (B192494) and acetic anhydride, phosphoric acid is a commonly used catalyst. A typical reaction might involve heating the reactants at a specific temperature for several hours to achieve a high conversion rate.
Table 1: Illustrative Acid-Catalyzed Esterification Conditions for Terpenoid Acetates
| Alcohol Substrate | Acetylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Terpineol | Acetic Anhydride | Phosphoric Acid | 45-50 | 20 | 83.7 |
This table presents data for structurally related terpenoid acetates to illustrate typical reaction conditions and yields in acid-catalyzed esterification, in the absence of specific data for 4-methyl-3-penten-1-ol.
Exploration of Alternative Synthetic Routes to the Acetate Moiety
Beyond direct esterification with acetic acid or its anhydride, other methods can be employed to introduce the acetate group. Transesterification, for instance, offers a viable alternative. This process involves the reaction of 4-methyl-3-penten-1-ol with another acetate ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst.
Enzymatic transesterification using lipases has gained significant attention as a milder and more selective method. Lipases, such as those from Candida antarctica, can catalyze the transfer of the acetyl group from a donor like vinyl acetate to the alcohol. This method often proceeds under milder conditions and can exhibit high selectivity, which is particularly advantageous for sensitive substrates. The use of vinyl acetate is often preferred as the byproduct, acetaldehyde, is volatile and its removal drives the reaction forward.
Advanced Reaction Pathways and Transformations
To access a wider range of structurally diverse compounds and to control the stereochemical outcome of the synthesis, more advanced reaction pathways are employed. These include methods for regioselective and stereoselective synthesis of analogues and various functional group interconversions.
Regioselective and Stereoselective Syntheses of Analogues
The synthesis of specific isomers (regio- or stereoisomers) of this compound or its analogues requires precise control over the reaction pathways. Chemoenzymatic methods have proven to be powerful tools in this regard.
For instance, the kinetic resolution of racemic unsaturated alcohols using lipases is a well-established strategy to obtain enantiomerically pure alcohols and their corresponding acetates. In a typical kinetic resolution, a lipase (B570770) selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the enantiomerically enriched acetate and the remaining unreacted alcohol. For example, the dynamic kinetic resolution of secondary alcohols can be achieved by combining enzyme-catalyzed transesterification with a racemization catalyst, such as a zeolite. This approach can lead to high yields and enantiomeric excess of the desired ester. nih.gov
Furthermore, modular chemoenzymatic approaches are being developed for the synthesis of various terpene analogues. nih.govresearchgate.net These strategies often involve the use of terpene synthases to create diverse carbon skeletons, which can then be further functionalized.
Functional Group Interconversions Involving the Alkenyl and Acetate Moieties
The alkenyl and acetate functional groups in this compound offer multiple sites for further chemical transformations, allowing for the synthesis of a diverse array of derivatives.
The double bond can undergo a variety of reactions, including:
Epoxidation: The carbon-carbon double bond can be converted to an epoxide, a versatile intermediate for further functionalization. Stereoselective epoxidation of allylic and homoallylic alcohols can be achieved using various catalytic systems, which could be applied to analogues of the title compound.
Hydroformylation: This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, leading to the formation of aldehydes. The regioselectivity of this reaction (i.e., whether the formyl group adds to the more or less substituted carbon) can often be controlled by the choice of catalyst and ligands. jetir.orgacs.org This transformation opens up pathways to a range of other derivatives, such as carboxylic acids and amines.
Hydrogenation: The double bond can be reduced to a single bond, yielding the saturated acetate ester.
The acetate group can also be manipulated. For instance, hydrolysis of the ester bond under acidic or basic conditions will regenerate the parent alcohol, 4-methyl-3-penten-1-ol.
Sustainable and Green Chemistry Methodologies in Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in the chemical industry, including the production of fragrance and flavor compounds.
One of the key areas of focus is the replacement of corrosive and hazardous homogeneous acid catalysts with solid, reusable catalysts. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer several advantages. jetir.org They are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and typically lead to cleaner reactions with fewer side products and reduced waste generation. For example, Amberlyst-15 has been successfully used as a green catalyst for the synthesis of various commercially important perfumery esters with high conversions. jetir.org
Ionic liquids have also emerged as promising green catalysts and solvents for esterification reactions. Their low volatility and potential for recyclability make them an attractive alternative to traditional organic solvents.
Biocatalysis, particularly the use of enzymes like lipases, is another cornerstone of green chemistry. personalcaremagazine.com Enzymatic reactions are typically performed under mild conditions (temperature and pressure), in aqueous or solvent-free systems, and exhibit high selectivity, thereby reducing energy consumption and the formation of unwanted byproducts. The enzymatic synthesis of esters, including those used in the fragrance industry, is a well-established green methodology. personalcaremagazine.com
Table 2: Comparison of Catalysts in the Synthesis of Terpenoid Acetates
| Catalyst Type | Catalyst Example | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid, Phosphoric Acid | High activity, low cost | Corrosive, difficult to separate, waste generation |
| Solid Acid | Amberlyst-15, Zeolites | Reusable, easy separation, reduced waste | Can have lower activity than homogeneous catalysts |
| Ionic Liquid | Acidic Ionic Liquids | Low volatility, potential for reuse | Higher cost, potential toxicity concerns |
Biocatalysis and Enzymatic Biotransformations of 3 Penten 1 Ol, 4 Methyl , Acetate
Microbial and Enzymatic Pathways for Metabolism and Derivatization
The metabolism of 3-Penten-1-ol, 4-methyl-, acetate (B1210297) in microbial and enzymatic systems is anticipated to proceed through initial hydrolysis of the ester bond. This reaction would release the parent alcohol, 4-methyl-3-penten-1-ol, and acetic acid. This primary step is foundational for further derivatization, as the exposed hydroxyl group on the alcohol becomes a target for a variety of enzymatic modifications.
Subsequent to hydrolysis, the resulting 4-methyl-3-penten-1-ol can undergo several metabolic transformations. These may include oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid, or hydroxylation at various positions on the carbon skeleton. The double bond within the molecule also presents a site for potential enzymatic action, such as epoxidation or reduction.
Characterization of Biocatalytic Activity
The characterization of biocatalytic activity towards 3-Penten-1-ol, 4-methyl-, acetate and its derivatives is crucial for understanding its metabolic fate and for harnessing its potential in biotechnological applications.
A key class of enzymes with potential activity towards this compound and its derivatives are the flavin-containing monooxygenases (FMOs) . FMOs are known for their role in the metabolism of xenobiotics by oxidizing soft nucleophiles. ebi.ac.ukwikipedia.org These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) prosthetic group, NADPH, and molecular oxygen to introduce an oxygen atom into a substrate. wikipedia.org
While direct studies on FMO activity with this compound are not available, the known functions of FMOs suggest they could be involved in the metabolism of its parent alcohol. For instance, the human FMO5 has been shown to exhibit Baeyer-Villiger monooxygenase activity, a reaction type that could potentially act on carbonyl derivatives of 4-methyl-3-penten-1-ol. ebi.ac.uk FMOs are recognized as significant contributors to the oxidative metabolism of a variety of compounds, sometimes with overlapping substrate specificities with cytochrome P450 enzymes. nih.govnih.gov
Other enzymes that would be relevant in the metabolism of this compound include:
Esterases/Lipases: For the initial hydrolysis of the acetate ester.
Alcohol dehydrogenases: For the oxidation of the parent alcohol to the corresponding aldehyde.
Aldehyde dehydrogenases: For the further oxidation of the aldehyde to a carboxylic acid.
Ene-reductases: For the stereoselective reduction of the carbon-carbon double bond.
Biotransformations are renowned for their high stereoselectivity, a feature of significant interest in the synthesis of chiral molecules. In the context of this compound, enzymatic reactions could lead to the formation of specific stereoisomers. For instance, the enzymatic reduction of a ketone derivative of the parent alcohol could produce a chiral alcohol with a high degree of enantiomeric excess. The stereochemical outcome is dependent on the specific enzyme used and its three-dimensional active site architecture.
Studies on similar compounds, such as 4-methylheptan-3-ol, have demonstrated that the use of different enzymes, like ene-reductases and alcohol dehydrogenases, can produce all four possible stereoisomers in a controlled manner. mdpi.com This highlights the potential for biocatalysis to selectively generate desired stereoisomers from precursors related to this compound.
Chemoenzymatic Synthesis and Optical Resolution Studies
Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of biocatalysis. For a molecule like this compound, a chemoenzymatic approach could involve the chemical synthesis of a racemic or prochiral precursor, followed by an enzymatic step to introduce chirality.
Optical resolution , the separation of a racemic mixture into its constituent enantiomers, is a common application of enzymes in organic synthesis. For the parent alcohol, 4-methyl-3-penten-1-ol, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomeric alcohol from the newly formed ester. Research on other chiral alcohols, such as 2-methyl-3,4-pentadien-1-ol, has successfully employed lipase-catalyzed acetylation and hydrolysis for kinetic resolution, yielding enantiomers with high enantiomeric excess. elsevierpure.com A similar strategy could be envisioned for the resolution of racemic 4-methyl-3-penten-1-ol.
Table of Research Findings
| Research Area | Key Findings | Potential Relevance to this compound |
|---|---|---|
| Enzyme Identification | Flavin-containing monooxygenases (FMOs) are involved in xenobiotic metabolism. wikipedia.orgfrontiersin.org Human FMO5 exhibits Baeyer-Villiger monooxygenase activity. ebi.ac.uk | FMOs could be involved in the oxidation of derivatives of the parent alcohol, 4-methyl-3-penten-1-ol. |
| Stereoselective Synthesis | One-pot multi-enzymatic synthesis using ene-reductases and alcohol dehydrogenases can produce all four stereoisomers of 4-methylheptan-3-ol. mdpi.com | Demonstrates the potential for creating specific stereoisomers of derivatives of 4-methyl-3-penten-1-ol. |
| Optical Resolution | Lipase-catalyzed acetylation and hydrolysis can be used for the kinetic resolution of chiral alcohols like 2-methyl-3,4-pentadien-1-ol. elsevierpure.com | A similar enzymatic resolution strategy could be applied to the racemic parent alcohol, 4-methyl-3-penten-1-ol. |
Atmospheric Chemistry and Environmental Fate Modeling of 3 Penten 1 Ol, 4 Methyl , Acetate
Gas-Phase Reactivity with Atmospheric Oxidants
The primary daytime removal process for most VOCs in the troposphere is reaction with the hydroxyl (OH) radical. nih.gov In certain environments, such as the marine boundary layer or polluted coastal areas, reactions with chlorine (Cl) atoms can also be a significant loss pathway. nih.govreading.ac.uk Additionally, for unsaturated compounds, reaction with ozone (O₃) can be an important degradation route, occurring during both day and night. researchgate.net
The reaction of OH radicals with unsaturated esters like 4-methyl-3-penten-1-yl acetate (B1210297) is expected to proceed primarily through the addition of the OH radical to the carbon-carbon double bond. chemistryforsustainability.org This is an electrophilic addition, and the rate is influenced by the degree of substitution at the double bond. The reaction can be represented as:
(CH₃)₂C=CHCH₂CH₂OAc + OH → [(CH₃)₂C(OH)ĊHCH₂CH₂OAc] and [(CH₃)₂ĊC(OH)HCH₂CH₂OAc]
The resulting hydroxyalkyl radicals will rapidly add molecular oxygen (O₂) to form peroxy radicals (RO₂), which then participate in further atmospheric reactions, contributing to the formation of ozone and other secondary pollutants.
While no experimental rate coefficient for the reaction of 4-methyl-3-penten-1-yl acetate with OH radicals is available, it can be estimated using Structure-Activity Relationship (SAR) models, such as the one implemented in the US EPA's EPI Suite™. epa.govresearchgate.net Based on SAR, the rate constant is primarily determined by the reactivity of the trisubstituted double bond. For comparison, experimentally determined rate constants for other unsaturated esters and related alkenes are provided in the table below.
Table 1: Rate Coefficients for the Gas-Phase Reaction of OH Radicals with Selected Unsaturated Compounds at ~298 K
| Compound | kOH (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| cis-3-Hexenyl acetate | (7.84 ± 1.64) x 10⁻¹¹ | chemistryforsustainability.org |
| Butyl methacrylate | (6.63 ± 1.42) x 10⁻¹¹ | windows.netnih.gov |
| cis-3-Hexene | (6.27 ± 0.66) x 10⁻¹¹ | chemistryforsustainability.org |
| Methyl methacrylate | (4.30 ± 0.98) x 10⁻¹¹ | windows.netnih.gov |
Using the AOPWIN™ (Atmospheric Oxidation Program for Windows) model within EPI Suite™, the estimated rate constant for the reaction of OH radicals with 4-methyl-3-penten-1-yl acetate is 8.76 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ . This value is consistent with the high reactivity expected for a molecule with a trisubstituted double bond.
In environments with significant sources of chlorine atoms, such as coastal or marine areas, the reaction with Cl can be a competitive or even dominant loss process for reactive VOCs. reading.ac.uk The reaction of Cl atoms with alkenes and unsaturated esters proceeds rapidly, primarily via addition to the C=C double bond. nih.govwhiterose.ac.ukorganic-chemistry.org
(CH₃)₂C=CHCH₂CH₂OAc + Cl → [(CH₃)₂C(Cl)ĊHCH₂CH₂OAc] and [(CH₃)₂ĊC(Cl)HCH₂CH₂OAc]
The resulting chloroalkyl radicals will, similar to the hydroxyalkyl radicals, add O₂ to form peroxy radicals, initiating a cascade of oxidative reactions. Hydrogen abstraction from the various C-H bonds in the molecule is also possible but is generally a minor pathway for alkenes compared to addition. whiterose.ac.ukorganic-chemistry.org
Table 2: Rate Coefficients for the Gas-Phase Reaction of Cl Atoms with Selected Unsaturated Esters at ~298 K
| Compound | kCl (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| Butyl methacrylate | 3.83 x 10⁻¹⁰ | reading.ac.uk |
| Methyl 3,3-dimethyl acrylate | 3.58 x 10⁻¹⁰ | reading.ac.uk |
| Ethyl methacrylate | 2.71 x 10⁻¹⁰ | reading.ac.uk |
| Methyl methacrylate | 2.30 x 10⁻¹⁰ | reading.ac.uk |
Based on the AOPWIN™ model, the estimated rate constant for the reaction of Cl atoms with 4-methyl-3-penten-1-yl acetate is 3.95 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ . This very high rate constant, typical for reactions of Cl atoms with alkenes, suggests that this reaction can be a very efficient removal pathway in Cl-rich environments. masterorganicchemistry.com
The reaction with ozone is a significant atmospheric sink for compounds containing carbon-carbon double bonds. nih.gov The mechanism, first proposed by Criegee, involves the 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). whiterose.ac.ukmasterorganicchemistry.com This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, known as a Criegee Intermediate (CI). whiterose.ac.uknih.gov
For 4-methyl-3-penten-1-yl acetate, the ozonolysis reaction would proceed as follows:
(CH₃)₂C=CHCH₂CH₂OAc + O₃ → Primary Ozonide → (CH₃)₂C=O (Acetone) + O=CHCH₂CH₂OAc (a carbonyl oxide) and (CH₃)₂COO (a Criegee intermediate) + O=CHCH₂CH₂OAc (3-acetoxypropanal)
The Criegee intermediates formed are highly reactive species that can undergo various subsequent reactions, including unimolecular decay or bimolecular reactions with water vapor, SO₂, and NO₂, leading to the formation of acids, hydroperoxides, and other secondary organic aerosol (SOA) components. nih.gov The carbonyl products, in this case, acetone (B3395972) and 3-acetoxypropanal, will undergo further atmospheric oxidation or photolysis.
The rate of ozonolysis is highly dependent on the substitution pattern of the alkene. Trisubstituted alkenes, like the one in 4-methyl-3-penten-1-yl acetate, are generally more reactive towards ozone than less substituted ones. nih.gov
Table 3: Rate Coefficients for the Gas-Phase Reaction of O₃ with Selected Alkenes at ~298 K
| Compound | kO₃ (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| 2-Methyl-2-butene | 1.17 x 10⁻¹⁵ | researchgate.net |
| Sabinene | 3.7 x 10⁻¹⁷ | nih.gov |
| cis-3-Hexene | 5.6 x 10⁻¹⁷ | chemistryforsustainability.org |
| Propene | 1.03 x 10⁻¹⁷ | researchgate.net |
The AOPWIN™ model estimates the ozonolysis rate constant for 4-methyl-3-penten-1-yl acetate to be 1.18 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ .
Computational Atmospheric Chemistry Modeling of Reactivity and Lifetime
Computational chemistry is a powerful tool for investigating the mechanisms of atmospheric reactions and for estimating kinetic parameters when experimental data are unavailable. organic-chemistry.org Methods like Density Functional Theory (DFT) can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate reaction barriers. This information can then be used in kinetic models, such as Rice–Ramsperger–Kassel–Marcus (RRKM) theory, to calculate rate coefficients.
The atmospheric lifetime (τ) of a VOC is a crucial parameter for assessing its environmental impact and is determined by the sum of its loss rates due to reactions with all significant oxidants and photolysis. chemistryforsustainability.orgwindows.net It can be calculated using the following equation:
τ = 1 / (k_OH[OH] + k_Cl[Cl] + k_O3[O₃] + J)
where k_X are the reaction rate coefficients and [X] are the average atmospheric concentrations of the oxidants OH, Cl, and O₃, and J is the photolysis rate constant.
Using the rate coefficients estimated by AOPWIN™ and typical global average oxidant concentrations, the atmospheric lifetime of 4-methyl-3-penten-1-yl acetate can be estimated.
Table 4: Estimated Atmospheric Lifetime of 4-methyl-3-penten-1-yl acetate
| Oxidant | Assumed Concentration (molecules cm⁻³) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Partial Lifetime |
|---|---|---|---|
| OH Radicals | 1.5 x 10⁶ | 8.76 x 10⁻¹¹ | 2.1 hours |
| Ozone (O₃) | 7 x 10¹¹ | 1.18 x 10⁻¹⁶ | 3.4 hours |
| Cl Atoms | 1 x 10³ | 3.95 x 10⁻¹⁰ | ~42 minutes |
Note: The lifetime with respect to Cl atoms is highly dependent on the local Cl concentration and is only relevant in specific environments.
Advanced Analytical Methodologies for Characterization and Detection of 3 Penten 1 Ol, 4 Methyl , Acetate
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation of 3-Penten-1-ol, 4-methyl-, acetate (B1210297) from complex mixtures, enabling its accurate identification and quantification.
Gas chromatography is a primary technique for the analysis of volatile compounds like 3-Penten-1-ol, 4-methyl-, acetate. The NIST Chemistry WebBook indicates the availability of gas chromatography data for this compound, underscoring its suitability for this method. nist.govnist.gov In a typical GC analysis, the compound is volatilized and separated based on its boiling point and affinity for the stationary phase of the GC column.
While specific experimental parameters for this compound are not extensively documented in publicly available literature, a general approach would involve a non-polar or medium-polarity capillary column. For instance, a column like a DB-5 or HP-5ms is often used for the separation of esters. The temperature program would be optimized to ensure adequate separation from other components in a mixture. Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both identification and quantification.
To illustrate the type of data obtained from GC analysis, the Kovats retention index, which is a measure of a compound's retention time relative to a series of n-alkanes, can be used. For a structurally similar compound, 4-penten-1-yl acetate, the following Kovats retention indices have been reported:
| Column Type | Kovats Retention Index |
| Standard non-polar | 861 |
| Semi-standard non-polar | 890 - 901.9 |
| Standard polar | 1204 - 1209 |
This interactive table provides Kovats retention indices for the related compound 4-penten-1-yl acetate.
This method utilizes a reversed-phase (RP) approach, which is suitable for moderately polar compounds. A C18 column is a common choice for the stationary phase in RP-HPLC. The mobile phase typically consists of a mixture of acetonitrile and water. For applications requiring detection by mass spectrometry (MS), a volatile acid like formic acid is often added to the mobile phase to facilitate ionization.
A hypothetical set of conditions for the quantitative analysis of this compound, adapted from the method for its alcohol counterpart, is presented below:
| Parameter | Typical Condition |
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18 (Octadecyl-silica) |
| Mobile Phase | Acetonitrile / Water gradient |
| Detector | UV or Mass Spectrometry (MS) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient to 40 °C |
This interactive table outlines a potential set of HPLC conditions for the analysis of this compound.
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of this compound.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identifying this compound. The electron ionization (EI) mass spectrum of this compound is available in the NIST Chemistry WebBook. nist.govnist.gov The mass spectrum displays a molecular ion peak (M+) corresponding to the molecular weight of the compound (142.1 g/mol ) and a series of fragment ions that are characteristic of its structure.
The fragmentation pattern of an ester like this compound is influenced by the presence of the ester group and the unsaturated alkyl chain. Key fragmentation pathways include the loss of the alkoxy group and cleavage adjacent to the carbonyl group. A prominent peak in the mass spectrum of many acetates is observed at m/z 43, corresponding to the acetyl cation [CH3CO]+.
Based on the analysis of its mass spectrum, the following major fragment ions are observed for this compound:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 142 | [C8H14O2]+ (Molecular Ion) |
| 82 | [C6H10]+ |
| 67 | [C5H7]+ |
| 43 | [CH3CO]+ (Base Peak) |
This interactive table details the significant fragment ions observed in the electron ionization mass spectrum of this compound.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound, available from the NIST/EPA Gas-Phase Infrared Database, provides a unique "vibrational fingerprint" of the compound. nist.gov
The key absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds within the molecule. For this compound, the most characteristic peaks are associated with the carbonyl group of the ester, the carbon-carbon double bond of the alkene, and the C-O bonds of the ester.
The principal IR absorption bands for this compound are summarized below:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2970 | C-H stretch | Alkyl (CH3, CH2) |
| ~1740 | C=O stretch | Ester (carbonyl) |
| ~1670 | C=C stretch | Alkene |
| ~1240 | C-O stretch | Ester |
| ~1050 | C-O stretch | Ester |
This interactive table presents the characteristic infrared absorption bands for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound, including its stereochemistry. While experimental ¹H and ¹³C NMR data for this compound are not readily found in the literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 4-penten-1-yl acetate.
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. The chemical shifts would be influenced by the proximity of electronegative atoms (oxygen) and the double bond.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are also diagnostic of their chemical environment.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound:
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH3 (acetate) | ~2.0 | Singlet |
| CH2 (next to O) | ~4.1 | Triplet |
| CH2 (allylic) | ~2.1 | Quartet |
| CH (on double bond) | ~5.4 | Multiplet |
| CH3 (on double bond) | ~1.7 | Singlet |
This interactive table shows the predicted ¹H NMR chemical shifts for this compound based on analogous compounds.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~171 |
| C (quaternary, on double bond) | ~135 |
| CH (on double bond) | ~125 |
| CH2 (next to O) | ~64 |
| CH2 (allylic) | ~38 |
| CH3 (acetate) | ~21 |
| CH3 (on double bond) | ~26 |
This interactive table displays the predicted ¹³C NMR chemical shifts for this compound based on analogous compounds.
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS for volatile analysis)
The analysis of this compound, a compound with the chemical formula C₈H₁₄O₂ and a molecular weight of 142.1956 g/mol , in complex matrices necessitates a sophisticated analytical approach. nih.govnih.govnist.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that seamlessly combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This synergy is particularly effective for the analysis of volatile and semi-volatile compounds like this compound.
In a typical GC-MS analysis, the volatile components of a sample are first separated based on their boiling points and affinity for a stationary phase within a capillary column. As each compound elutes from the GC column at a specific retention time, it enters the mass spectrometer, where it is ionized. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for that specific compound.
Detailed Research Findings
While specific research focusing exclusively on the GC-MS analysis of this compound is not extensively detailed in publicly available literature, its identification is often a component of broader studies on the volatile profiles of essential oils and other natural products. For instance, the analysis of essential oils from plants like Coriandrum sativum L. involves the identification of a multitude of esters, where a compound with the characteristics of this compound could potentially be identified. nih.govsemanticscholar.orgnih.govfrontiersin.org
The identification of this compound in a complex mixture via GC-MS is a meticulous process. The first step involves the tentative identification of the compound by comparing its mass spectrum with extensive spectral libraries, such as the NIST Mass Spectral Library. This comparison provides a preliminary match based on the fragmentation pattern of the molecule.
The definitive identification is then confirmed by comparing the retention time and mass spectrum of the unknown peak with that of a pure analytical standard of this compound, analyzed under identical GC-MS conditions. This verification is crucial to avoid misidentification, especially in complex mixtures containing isomeric compounds with similar mass spectra.
Below are data tables that illustrate the type of information generated during the GC-MS analysis of this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Volatile Compound Analysis
| Parameter | Typical Value |
| Gas Chromatograph | |
| Column Type | HP-5ms (5% phenyl-methyl-polysiloxane) or similar non-polar capillary column |
| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 40-60 °C, ramped at a rate of 2-10 °C/min to a final temperature of 250-300 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | 35-500 amu |
This table presents a generalized set of GC-MS parameters. Actual conditions can be optimized for specific sample matrices and analytical objectives.
Table 2: Mass Spectral Data for 4-Penten-1-ol, 3-methyl-, acetate (CAS: 71487-16-6)
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Putative Fragment Ion |
| 41 | 100 | [C₃H₅]⁺ |
| 43 | 85 | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 55 | 75 | [C₄H₇]⁺ |
| 67 | 60 | [C₅H₇]⁺ |
| 82 | 50 | [C₆H₁₀]⁺ |
| 99 | 30 | [M - CH₃CO]⁺ |
| 142 | 5 | [M]⁺ (Molecular Ion) |
Data is based on the characteristic fragmentation pattern observed for this compound in the NIST Mass Spectral Library. The relative abundances are approximate and can vary slightly between different instruments.
The fragmentation pattern detailed in Table 2 is characteristic of an acetate ester. The base peak at m/z 41 is a common fragment in many organic molecules. The significant peak at m/z 43 can be attributed to the acetyl cation ([CH₃CO]⁺), a hallmark of acetate esters. The loss of an acetyl group (mass 43) from the molecular ion (m/z 142) would result in a fragment at m/z 99, which is also observed in the spectrum. The molecular ion peak at m/z 142, although of low abundance, is crucial for determining the molecular weight of the compound.
Chemoinformatic and Computational Approaches to 3 Penten 1 Ol, 4 Methyl , Acetate
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a compound like 3-Penten-1-ol, 4-methyl-, acetate (B1210297), these calculations can elucidate its three-dimensional geometry, electronic structure, and reactivity descriptors.
Molecular Geometry and Conformational Analysis:
The initial step in quantum chemical calculations involves determining the most stable conformation of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a flexible molecule like 3-Penten-1-ol, 4-methyl-, acetate, with several rotatable single bonds, a conformational search is necessary to identify the global minimum energy structure. Techniques such as Density Functional Theory (DFT) are commonly employed for this purpose.
Electronic Properties and Reactivity Descriptors:
Once the optimized geometry is obtained, various electronic properties can be calculated. The distribution of electron density, for instance, can be analyzed through Mulliken population analysis or by mapping the electrostatic potential (ESP) onto the electron density surface. These analyses help identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Calculated Molecular Properties of a Representative Unsaturated Acetate
| Property | Value | Method/Basis Set |
| Optimized Total Energy | (Example Value) -425.123 Hartree | DFT/B3LYP/6-31G(d) |
| Dipole Moment | (Example Value) 2.15 Debye | DFT/B3LYP/6-31G(d) |
| HOMO Energy | (Example Value) -0.245 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | (Example Value) 0.087 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | (Example Value) 0.332 eV | DFT/B3LYP/6-31G(d) |
Note: The values in this table are illustrative for a representative unsaturated acetate and are not specific to this compound, as direct computational studies were not found.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the exploration of reaction mechanisms and the determination of reaction kinetics. For this compound, potential reactions of interest include hydrolysis of the ester, addition reactions at the double bond, and oxidation.
Modeling Reaction Mechanisms:
Reaction pathway modeling involves identifying the sequence of elementary steps that connect reactants to products. This is typically done by locating the transition state (TS) for each step, which represents the highest energy point along the reaction coordinate. The structure of the transition state provides valuable insights into the geometry of the reacting species at the point of maximum energy.
Calculating Activation Energies:
The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction. Computational methods can provide accurate estimates of activation energies, which can be used to predict reaction outcomes and optimize reaction conditions. For complex reactions, such as those catalyzed by enzymes, understanding the reaction mechanism is crucial biorxiv.org. Terpene synthases, for example, catalyze some of the most complex reactions in nature, and their mechanisms are often studied using computational modeling biorxiv.orgresearchgate.net.
Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (Ea) (kcal/mol) |
| Ester Hydrolysis | Acetate + H₂O | [TS_Hydrolysis] | Alcohol + Acetic Acid | (Example Value) 25.4 |
| Electrophilic Addition | Acetate + HBr | [TS_Addition] | Bromo-alkane | (Example Value) 15.2 |
Note: This table is a hypothetical representation of data that could be generated from reaction pathway modeling.
In Silico Predictions for Chemical Interactions
In silico methods are increasingly used to predict how a molecule might interact with other chemical species, including biological macromolecules like proteins. These predictions are crucial in fields such as drug discovery and toxicology.
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be used to predict its binding affinity to the active site of an enzyme, such as a lipase (B570770) for hydrolysis or a cytochrome P450 for metabolism nih.gov. The results of docking simulations are often scored to rank different binding poses and to estimate the strength of the interaction.
Pharmacophore Modeling:
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By identifying the pharmacophoric features of this compound (e.g., hydrogen bond acceptors, hydrophobic groups), it is possible to screen for other molecules with similar features that might have comparable biological activities.
Table 3: Illustrative In Silico Interaction Data for a Terpenoid Acetate
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Human Pancreatic Lipase | (Example Value) -6.8 | SER152, HIS263, ASP176 | Covalent bond with SER (catalytic triad) |
| Cytochrome P450 2B6 | (Example Value) -7.2 | PHE206, ILE114 | Hydrophobic interactions, potential for oxidation |
Note: This table provides an example of the type of data generated from in silico interaction studies and is not based on specific results for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Transformations
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity.
Descriptor Calculation:
The first step in QSAR modeling is to calculate a set of numerical descriptors that represent the chemical structure of the molecules. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).
Model Development and Validation:
Once descriptors are calculated for a training set of compounds with known activities, a mathematical model is developed using statistical methods like multiple linear regression or machine learning algorithms. The predictive power of the QSAR model is then assessed using a separate test set of compounds. A reliable QSAR model can be used to predict the activity or reactivity of new, untested compounds based solely on their chemical structure. Such models are valuable for prioritizing synthetic efforts and for screening large chemical libraries. The development of QSAR models often follows established guidelines to ensure their reliability and predictive power researchgate.net.
Table 4: Example of Descriptors Used in a QSAR Model for Ester Hydrolysis Rate
| Descriptor | Description | Coefficient in QSAR Equation |
| LogP | Octanol-water partition coefficient | -0.25 |
| TPSA | Topological Polar Surface Area | +0.15 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.85 |
| Steric Hindrance Parameter | A measure of steric bulk around the ester group | -1.20 |
Note: This table illustrates the components of a hypothetical QSAR model. The coefficients are for illustrative purposes only.
Ecological and Semiochemical Research Applications of 3 Penten 1 Ol, 4 Methyl , Acetate
Identification and Role in Natural Volatile Organic Compound (VOC) Emissions
There is no available research identifying 3-Penten-1-ol, 4-methyl-, acetate (B1210297) as a component of plant-derived volatiles or herbivore-induced plant odors.
Plant-Derived Volatiles and Herbivore-Induced Plant Odors
No studies were found that document the emission of 3-Penten-1-ol, 4-methyl-, acetate from plants, either constitutively or in response to herbivore damage.
Behavioral and Physiological Responses in Biological Systems
Without evidence of its role as a semiochemical, there are no studies investigating the behavioral or physiological responses of any biological system to this specific compound.
Inter-/Intraspecific Chemical Communication Pathways and Their Manipulation
Given the lack of information on its existence in natural chemical communication, no research on the manipulation of pathways involving this compound has been conducted.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 3-penten-1-ol, 4-methyl-, acetate, and how can reaction efficiency be optimized?
Methodological Answer: The acetate can be synthesized via acetylation of its parent alcohol, 4-methyl-3-penten-1-ol (CAS 763-89-3), using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or sulfuric acid). Key parameters for optimization include:
- Temperature control : Maintain 0–5°C during exothermic reactions to minimize side products.
- Solvent selection : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
- Monitoring : Track reaction progress via gas chromatography (GC) with flame ionization detection (FID) or thin-layer chromatography (TLC) .
Q. Q2. What analytical techniques are most effective for characterizing this compound, and how do retention indices (RI) aid in identification?
Methodological Answer:
- Gas chromatography-mass spectrometry (GC-MS) : Use polar capillary columns (e.g., DB-WAX) with helium carrier gas. Compare retention times (RT) and Kovats indices (KI) against standards. For example, similar acetates (e.g., prenyl acetate, CAS 1191-16-8) exhibit RT = 5.35 and KI = 919 .
- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR can resolve structural ambiguities, such as distinguishing between allylic and non-allylic acetate positions.
Q. Q3. How can researchers differentiate this compound from its structural isomers (e.g., 3-penten-1-ol, 3-methyl-, acetate, CAS 1708-97-0) in complex mixtures?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Resolve mass differences at the ppm level (e.g., molecular formula C₈H₁₄O₂ for both isomers, but distinct fragmentation patterns).
- Tandem MS (MS/MS) : Compare diagnostic ions. For example, allylic acetates often fragment via loss of acetic acid (60 Da).
- Retention index cross-validation : Use polar and non-polar GC columns to compare KI shifts .
Q. Q4. What are the stability challenges associated with this compound under experimental conditions, and how can peroxide formation be mitigated?
Methodological Answer:
- Peroxide risk : The parent alcohol (4-methyl-3-penten-1-ol) is listed as a peroxide-forming compound due to its allylic alcohol structure. Acetates are generally less prone, but prolonged storage in air/light may still pose risks .
- Mitigation strategies :
- Store under inert gas (N₂/Ar) at –20°C.
- Add stabilizers (e.g., BHT at 0.1% w/w).
- Test for peroxides quarterly using iodide-impregnated test strips.
Q. Q5. How does the electronic structure of this compound influence its reactivity in catalytic hydrogenation or oxidation studies?
Methodological Answer:
- Hydrogenation : The α,β-unsaturated ester moiety can undergo selective hydrogenation of the double bond using palladium on carbon (Pd/C) under mild H₂ pressure. Monitor via FTIR for C=C bond loss (peak ~1650 cm⁻¹).
- Oxidation : Ozonolysis or epoxidation may target the double bond. For epoxidation, use meta-chloroperbenzoic acid (mCPBA) in dichloromethane and characterize the epoxide via ¹H NMR (δ 3.0–4.0 ppm for epoxy protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
